Ring Strain Compared to Aziridine and Pyrrolidine
The azetidine ring exhibits a ring strain energy of 25.2 kcal/mol, which is nearly identical to that of aziridine (26.7 kcal/mol) but substantially higher than pyrrolidine (5.8 kcal/mol) and piperidine (0 kcal/mol) [1]. This intermediate strain level enables ring-opening and ring-expansion reactions under conditions where pyrrolidines remain inert, while avoiding the extreme instability that limits aziridine utility in multi-step syntheses.
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | 25.2 kcal/mol |
| Comparator Or Baseline | Aziridine (26.7 kcal/mol); Pyrrolidine (5.8 kcal/mol); Piperidine (0 kcal/mol) |
| Quantified Difference | Within 5% of aziridine strain; 4.3× greater than pyrrolidine |
| Conditions | Experimentally determined from thermochemical data |
Why This Matters
This quantifies the unique reactivity window of azetidine-3-carbonitrile, enabling synthetic transformations inaccessible with less strained analogs while providing greater stability than aziridines for multi-step library synthesis.
- [1] Bott, T.M.; West, F.G. Preparation and Synthetic Applications of Azetidines. Heterocycles 2012, 84, 223-264. View Source
